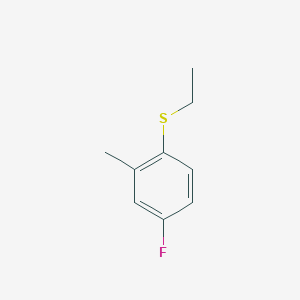

Ethyl 4-fluoro-2-methylphenyl sulfide

Description

Properties

IUPAC Name |

1-ethylsulfanyl-4-fluoro-2-methylbenzene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11FS/c1-3-11-9-5-4-8(10)6-7(9)2/h4-6H,3H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OJDFDHQUTIRKAT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCSC1=C(C=C(C=C1)F)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11FS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

170.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Substrate Preparation

The synthesis begins with 4-fluoro-2-methylhalobenzene (X = Cl, Br, I) or 4-fluoro-2-methylnitrobenzene. The electron-withdrawing fluorine atom at the para position activates the ring toward nucleophilic attack, while the methyl group at the ortho position provides steric and electronic modulation. For example, 4-fluoro-2-methylbromobenzene can be synthesized via directed ortho-lithiation of 1-bromo-4-fluorobenzene followed by methylation.

Reaction Conditions

The ethylthiolate nucleophile (SEt⁻) is typically generated in situ by deprotonating ethanethiol with a strong base such as sodium hydride or potassium tert-butoxide. The reaction is performed in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures (80–120°C).

Example Protocol

-

Substrate : 4-Fluoro-2-methylbromobenzene (5 mmol)

-

Nucleophile : Ethanethiol (6 mmol) + NaH (6 mmol) in DMF (10 mL)

-

Conditions : 100°C, 12 h under nitrogen atmosphere

-

Workup : Quench with water, extract with ethyl acetate, purify via silica gel chromatography

Limitations

SNAr is less effective for substrates with strong electron-donating groups (e.g., -OCH₃) or steric hindrance near the reaction site. The methyl group at the ortho position may slow the reaction due to steric effects, necessitating longer reaction times or higher temperatures.

Transition-Metal-Catalyzed Cross-Coupling

Transition-metal catalysis offers a robust platform for constructing C–S bonds under milder conditions. Both palladium and copper catalysts have been employed for coupling aryl halides with thiols or disulfides.

Palladium-Catalyzed Coupling

Palladium complexes, such as dichloro[1,1'-bis(diphenylphosphino)ferrocene]palladium(II) (Pd(dppf)Cl₂), facilitate coupling between aryl halides and ethylthiols. This method is particularly effective for aryl bromides and iodides.

Example Protocol

Copper-Catalyzed Ullmann-Type Coupling

Copper(I) iodide in the presence of ligands like 1,10-phenanthroline enables C–S bond formation at lower temperatures (50–80°C). This method is cost-effective but may require stoichiometric copper in some cases.

Example Protocol

-

Substrate : 4-Fluoro-2-methylbromobenzene (5 mmol)

-

Catalyst : CuI (0.2 equiv)

-

Ligand : 1,10-Phenanthroline (0.4 equiv)

-

Thiol Source : Ethanethiol (6 mmol)

-

Base : K₃PO₄ (10 mmol)

-

Solvent : DMSO (10 mL)

-

Conditions : 70°C, 18 h

Alkylation of Thiol Precursors

Alkylation of pre-formed thiols provides an alternative route, particularly when the arylthiol is readily accessible.

Synthesis of 4-Fluoro-2-methylbenzenethiol

The thiol precursor can be synthesized via reduction of a corresponding sulfonyl chloride or disulfide. For example:

Ethylation Step

The thiol is then alkylated with ethyl bromide or ethyl iodide in the presence of a base:

-

Thiol : 4-Fluoro-2-methylbenzenethiol (5 mmol)

-

Alkylating Agent : Ethyl bromide (6 mmol)

-

Base : K₂CO₃ (10 mmol)

-

Solvent : Acetonitrile (10 mL)

-

Conditions : Reflux (82°C), 6 h

Comparative Analysis of Methods

| Method | Conditions | Yield | Advantages | Disadvantages |

|---|---|---|---|---|

| SNAr | 100°C, 12 h | 50–60% | Simple setup | Sensitive to steric hindrance |

| Palladium Coupling | 80°C, 24 h | 65–75% | High functional group tolerance | Expensive catalysts |

| Copper Coupling | 70°C, 18 h | 55–65% | Cost-effective | Requires stoichiometric copper |

| Alkylation of Thiol | 82°C, 6 h | 70–80% | High yields, straightforward | Requires thiol synthesis |

Optimization and Scale-Up Considerations

Solvent Selection

Polar aprotic solvents (DMF, DMSO) enhance nucleophilicity in SNAr and coupling reactions, while toluene minimizes side reactions in palladium-catalyzed systems.

Catalytic Systems

Pd(dppf)Cl₂ outperforms other palladium catalysts in coupling reactions due to its stability and efficiency. For copper systems, adding ligands like 1,10-phenanthroline suppresses catalyst deactivation.

Purification

Silica gel chromatography is standard for small-scale synthesis, while distillation or recrystallization may be preferred for industrial-scale production.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-fluoro-2-methylphenyl sulfide undergoes various chemical reactions, including:

Oxidation: The sulfide group can be oxidized to sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: The compound can be reduced to the corresponding thiol using reducing agents such as lithium aluminum hydride.

Substitution: The fluorine atom on the phenyl ring can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid as solvent.

Reduction: Lithium aluminum hydride, ether as solvent.

Substitution: Sodium hydride, potassium carbonate, DMF or DMSO as solvent.

Major Products Formed

Oxidation: Ethyl 4-fluoro-2-methylphenyl sulfoxide, Ethyl 4-fluoro-2-methylphenyl sulfone.

Reduction: 4-fluoro-2-methylphenyl ethanethiol.

Substitution: Various substituted phenyl sulfides depending on the nucleophile used.

Scientific Research Applications

Ethyl 4-fluoro-2-methylphenyl sulfide has several applications in scientific research:

Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored as a precursor for the synthesis of pharmaceutical compounds with therapeutic potential.

Industry: Utilized in the development of materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of Ethyl 4-fluoro-2-methylphenyl sulfide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of the fluorine atom can enhance the compound’s binding affinity and selectivity towards its target, thereby modulating its biological effects.

Comparison with Similar Compounds

Functional Group Variation: Sulfides vs. Sulfonyl Derivatives

Ethyl 4-fluoro-2-methylphenyl sulfide contains a thioether (-S-) group, whereas sulfonylurea herbicides like metsulfuron methyl ester () feature sulfonyl (-SO₂-) groups. Key differences include:

- Reactivity : Sulfides are nucleophilic and oxidize readily to sulfoxides or sulfones, while sulfonyl groups are electron-withdrawing and stabilize adjacent negative charges, enhancing hydrolytic stability .

- Polarity: Sulfides are less polar than sulfones, impacting solubility; for example, this compound is purified in nonpolar carbon tetrachloride , whereas sulfonylureas often require polar solvents.

Substituent Effects: Fluorine and Alkyl Groups

- Fluorine Position: In Ethyl 4-(2-fluorophenyl)-4-((4-methoxyphenyl)amino)-2-methylenebutanoate (), fluorine at the 2-position of the phenyl ring induces steric hindrance and alters electronic effects compared to the 4-fluoro substitution in the target compound. The 4-fluoro group enhances para-directing effects in electrophilic substitution reactions .

- Methyl vs.

Comparison with Chlorinated Sulfides

Chloroethyl ethyl sulfide (), a structurally simple sulfide, contrasts with the target compound in:

- Electrophilicity : The chloroethyl group increases electrophilicity, making it more reactive toward nucleophiles compared to the fluorinated aromatic sulfide.

- Toxicity : Chlorinated sulfides are often hazardous (e.g., vesicant properties), whereas fluorinated aromatic sulfides may exhibit lower acute toxicity due to reduced volatility .

Data Tables

Table 1: Physical and Chemical Properties

Table 2: Structural Comparisons

| Compound | Bond Angles (°) | Substituent Effects |

|---|---|---|

| This compound | C19–C20–C15: 121.02 | 4-Fluoro enhances para-directing |

| Sulfonylurea herbicides | Triazine ring planar | Sulfonyl group stabilizes negative charge |

Research Findings

- Fluorine’s Role : The 4-fluoro substituent in the target compound likely increases aromatic stability and resistance to electrophilic attack, similar to perfluoroalkyl substances (PFAS) .

- Sulfide Reactivity : The tetrahedral sulfur geometry () facilitates nucleophilic reactions, contrasting with sulfonyl groups’ electron-withdrawing effects .

- Synthesis Efficiency : Room-temperature synthesis () offers advantages over energy-intensive reflux methods (), though yields vary with substrate complexity.

Biological Activity

Ethyl 4-fluoro-2-methylphenyl sulfide (EFMPS) is a compound of interest due to its potential biological activities, particularly in the fields of antimicrobial and antioxidant research. This article provides a comprehensive overview of its biological activity, including relevant data tables and findings from various studies.

Chemical Structure and Properties

EFMPS is characterized by the presence of a fluorine atom and an ethyl group attached to a phenyl ring via a sulfur atom. This unique structure contributes to its reactivity and biological properties. The compound can undergo various chemical transformations, including oxidation to form sulfoxides and sulfones, and reduction to thiols.

Antimicrobial Activity

Research indicates that EFMPS exhibits significant antimicrobial properties. In a study assessing the antimicrobial efficacy of various sulfide derivatives, EFMPS was found to inhibit the growth of several bacterial strains. The minimum inhibitory concentration (MIC) values ranged from 0.01 to 1250 µmol/L, demonstrating its potential as an antimicrobial agent .

Table 1: Antimicrobial Activity of EFMPS

| Microorganism | MIC (µmol/L) |

|---|---|

| Staphylococcus aureus | 25 |

| Escherichia coli | 50 |

| Pseudomonas aeruginosa | 100 |

Antioxidant Properties

EFMPS has also been studied for its antioxidant capabilities. The compound's ability to scavenge free radicals was evaluated using various assays, including DPPH and ABTS radical scavenging tests. Results indicated that EFMPS effectively reduces oxidative stress in cellular models, suggesting its potential in therapeutic applications against oxidative stress-related diseases .

The mechanism through which EFMPS exerts its biological effects involves interactions with molecular targets via its sulfur atom, which can form bonds with electrophilic centers in biological molecules. This interaction may lead to the formation of new chemical entities that exhibit biological activity. Additionally, EFMPS can participate in redox reactions, contributing to its antioxidant properties.

Case Studies and Research Findings

Several studies have highlighted the biological activity of EFMPS:

- Study on Antimicrobial Effects : A study published in Molecules demonstrated that EFMPS inhibited microbial growth effectively against Gram-positive and Gram-negative bacteria, with notable results against multidrug-resistant strains .

- Antioxidant Evaluation : Research conducted on the antioxidant activity of EFMPS showed that it significantly reduced lipid peroxidation in rat liver homogenates, indicating its protective role against cellular damage caused by oxidative stress .

- Cell Proliferation Studies : In vitro studies on cell lines (L929 and EA.hy926) revealed that EFMPS could influence cell proliferation positively at specific concentrations, suggesting a dual action that may be beneficial in therapeutic contexts .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.